2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
Description
2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a tetrahydroisoquinolinone derivative featuring a 3-methylbenzyl group at position 2 and a 4-methylpiperidine-linked oxoethoxy moiety at position 5. This scaffold is notable for its structural complexity, combining a heterocyclic core with substituted aromatic and piperidine groups.
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-18-9-12-26(13-10-18)24(28)17-30-23-8-4-7-22-21(23)11-14-27(25(22)29)16-20-6-3-5-19(2)15-20/h3-8,15,18H,9-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIPMMUYKGVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the tetrahydroisoquinoline intermediate.
Attachment of the Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Compound A : 2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one
- Key Differences :
- Position 2 substituent: 4-fluorobenzyl vs. 3-methylbenzyl in the target compound.
- Position 5 substituent: 4-methylbenzyloxy vs. a 4-methylpiperidinyl-oxoethoxy group.
- However, the absence of the piperidine moiety may reduce affinity for receptors requiring cationic interactions .
Compound B : 5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
- Key Differences :
- Position 5 substituent: 4-chlorobenzyloxy vs. 4-methylpiperidinyl-oxoethoxy.
- Position 2 substituent: 2-methylbenzyl vs. 3-methylbenzyl.
- Impact : The chloro substituent in Compound B may improve lipophilicity (higher logP), whereas the piperidine group in the target compound introduces basicity, enhancing solubility in physiological pH environments .
Compound C : 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Key Differences: Core structure: Triazolone vs. tetrahydroisoquinolinone. Substituents: A phenyltriazolone moiety replaces the tetrahydroisoquinoline core.
Physicochemical Properties
Notes:
- The target compound’s piperidine group introduces a basic nitrogen (pKa ~8.5), enhancing water solubility in acidic conditions.
Biological Activity
2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties. The structure includes various substituents that may influence its interaction with biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of functional groups that may contribute to its biological activity.
The exact mechanism of action for 2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes in the body, modulating their activity. Such interactions could lead to various biological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis
- Antimicrobial activity
Antimicrobial Properties
Research has indicated that compounds related to the tetrahydroisoquinoline structure exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. The specific activity of 2-[(3-methylphenyl)methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one against various pathogens needs further exploration through in vitro and in vivo studies.
Anticancer Activity
Tetrahydroisoquinolines are also being investigated for their potential anticancer effects. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The precise pathways involved remain to be fully elucidated but may involve modulation of signaling pathways related to cell survival and proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Potential modulation of neuroreceptors |
Case Studies
- Antimicrobial Study : A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the phenyl ring enhanced efficacy against specific strains.
- Cancer Cell Line Research : In vitro studies on human cancer cell lines revealed that certain derivatives led to a marked decrease in cell viability and induced apoptotic markers after treatment with varying concentrations of the compound.
- Neuropharmacology : Research exploring the neuropharmacological effects indicated potential interactions with neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
